Anthocyanins are a class of compounds that belong to the flavonoid group and are widely recognized for their vibrant colors, which contribute to the pigmentation of many fruits and vegetables. These compounds have garnered significant attention due to their potential health benefits, including anti-inflammatory and anti-proliferative effects, as well as their role in eye health and protection against various diseases1247.
The anti-inflammatory properties of anthocyanins are attributed to their ability to modulate key signaling pathways. They have been shown to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is sensitive to oxidative stress. This results in the suppression of genes involved in the inflammatory response. Additionally, anthocyanins affect the mitogen-activated protein kinase (MAPK) pathways, further contributing to their anti-inflammatory effects1. In the context of cancer, anthocyanin-rich plant extracts have demonstrated the ability to inhibit cell proliferation in human colon cancer cells. This is achieved by decreasing the expression of anti-apoptotic proteins, inducing apoptosis, and causing cell cycle arrest. Furthermore, anthocyanins have shown potential as tyrosine kinase inhibitors, which could explain part of their anti-proliferative mechanism4.
Anthocyanins have been used as supplements for eye health in Europe and East Asia. Despite their low bioavailability, anthocyanins can cross the blood-aqueous and blood-retinal barriers. They have been reported to relax the ciliary muscle, which is beneficial for treating myopia and glaucoma, and stimulate the regeneration of rhodopsin, which is crucial for vision. Clinical studies have indicated that anthocyanin intake can improve dark adaptation and retinal blood circulation, particularly in patients with normal tension glaucoma2.
Anthocyanins have been studied for their anti-proliferative effects on cancer cells. In vitro studies have shown that anthocyanin-rich extracts can inhibit the proliferation of colon cancer cells. The extracts have been found to decrease the expression of proteins that prevent apoptosis and to induce cell cycle arrest, leading to the death of cancer cells. The potential of anthocyanins to inhibit tyrosine kinases suggests a mechanism by which they could exert anti-cancer effects4.
Theanine, a compound related to the action of anthocyanins, has been studied for its anti-inflammatory and hepatoprotective effects. In a mouse model of lipopolysaccharide-induced inflammation, theanine treatment significantly increased survival rates and reduced liver damage and oxidative stress. Theanine also inhibited the expression of proinflammatory mediators and attenuated the phosphorylation of NF-κB in hepatic tissues, suggesting a mechanism involving the inactivation of the NF-κB signaling pathway5.
The neuroprotective effect of theanine, which is often associated with green tea, has been linked to its action on group I metabotropic glutamate receptors (mGluRs). Theanine was found to inhibit the delayed death of neurons caused by glutamate exposure, and this effect was abolished by group I mGluR antagonists. Theanine's ability to increase the expression of enzymes linked to mGluRs suggests a potential mechanism for its neuroprotective effects3.
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